molecular formula C25H28N4O6S2 B2755604 Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-38-1

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2755604
CAS No.: 361174-38-1
M. Wt: 544.64
InChI Key: QPRNEOSWIFASIA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-ethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C25H28N4O6S2 . It contains several functional groups and rings, including an ethoxyphenyl group, a thiazol-2-yl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Evaluation

Research conducted by Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules were screened for antimicrobial, antilipase, and antiurease activities. Some exhibited good to moderate antimicrobial activity against test microorganisms, indicating their potential in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Carbazole Derivatives for Antimicrobial and Anticancer Activities

Sharma, Kumar, and Pathak (2014) focused on synthesizing novel carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities. Notably, some compounds showed significant activity against Human Breast Cancer Cell Line (MCF7), highlighting the potential of such compounds in cancer therapy (Sharma, Kumar, & Pathak, 2014).

Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium Tuberculosis GyrB Inhibitors

A study by Jeankumar et al. (2013) described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. The promising compound from this study exhibited significant activity against Mycobacterium tuberculosis, suggesting a new avenue for tuberculosis treatment (Jeankumar et al., 2013).

Anticancer Agents Derived from Propanamide and Piperidine

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesized compounds were tested for their potential anticancer activity, with some showing promising results compared to doxorubicin, a standard anticancer drug. This research indicates the potential of such compounds in developing new anticancer therapies (Rehman et al., 2018).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the potential applications of this specific compound in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6S2/c1-3-34-20-9-5-18(6-10-20)22-17-36-24(26-22)27-23(30)19-7-11-21(12-8-19)37(32,33)29-15-13-28(14-16-29)25(31)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRNEOSWIFASIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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